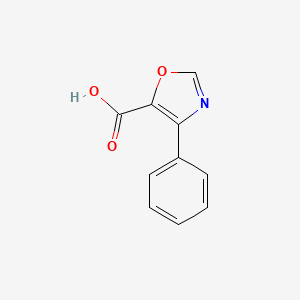

4-Phenyloxazole-5-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

4-phenyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)9-8(11-6-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAQWBASBDYDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240599-64-7 | |

| Record name | 4-phenyl-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenyloxazole 5 Carboxylic Acid and Its Analogs

Classical Synthetic Approaches to Oxazole (B20620) Carboxylic Acids

Traditional methods for oxazole synthesis have been refined over time to allow for the introduction of a variety of substituents, including the carboxylic acid group necessary for forming the target compound and its analogs.

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a classic method for preparing oxazoles. wikipedia.org It traditionally involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgijpsonline.com The reactants are typically used in equimolar amounts, and the reaction is often carried out in dry ether. wikipedia.orgijpsonline.com The resulting oxazole precipitates as a hydrochloride salt, which can then be converted to the free base. wikipedia.org

While this method has been historically significant for synthesizing 2,5-disubstituted oxazoles, particularly diaryloxazoles, its direct application to produce 4-phenyloxazole-5-carboxylic acid can be challenging. wikipedia.org Adaptations are necessary to introduce the carboxylic acid group at the 5-position. One approach involves using starting materials that already contain a carboxyl or a precursor group. A recent reconsideration of this synthesis has led to the preparation of 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides, expanding the scope beyond diaryloxazoles. wikipedia.org

Table 1: Key Features of the Fischer Oxazole Synthesis

| Feature | Description |

| Reactants | Cyanohydrin and an aldehyde. wikipedia.org |

| Catalyst | Anhydrous hydrochloric acid. wikipedia.org |

| Solvent | Typically dry ether. wikipedia.org |

| Product | Initially precipitates as a hydrochloride salt. wikipedia.org |

| Scope | Traditionally used for 2,5-disubstituted oxazoles. wikipedia.org |

First reported in 1972, the Van Leusen oxazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgnih.govmdpi.com This reaction typically involves the condensation of an aldehyde with TosMIC in the presence of a base to yield a 5-substituted oxazole. nih.govmdpi.com The reaction proceeds through a [3+2] cycloaddition mechanism, where TosMIC acts as a "C2N1 3-atom synthon". nih.govmdpi.com

To synthesize oxazole carboxylic acids, a precursor to the carboxylic acid group must be incorporated into the aldehyde starting material. The reaction is known for its mild conditions and has been adapted for one-pot syntheses. nih.gov For instance, 4,5-disubstituted oxazoles can be prepared in a one-pot reaction using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid. mdpi.com This approach demonstrates good functional group tolerance, with aromatic aldehydes bearing electron-withdrawing groups showing higher reactivity. mdpi.com

Table 2: Van Leusen Oxazole Synthesis Overview

| Component | Role |

| Aldehyde | Provides the C4 and C5 atoms of the oxazole ring. organic-chemistry.org |

| TosMIC | Acts as a synthon for the C2 and nitrogen atoms. nih.govorganic-chemistry.org |

| Base | Promotes the deprotonation of TosMIC and subsequent elimination. organic-chemistry.orgwikipedia.org |

| Product | Typically a 5-substituted or 4,5-disubstituted oxazole. nih.govmdpi.com |

The Robinson-Gabriel synthesis is a fundamental method for constructing the oxazole ring, first described in 1909 and 1910. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone, catalyzed by a cyclodehydrating agent such as sulfuric acid. wikipedia.orgsynarchive.com The necessary 2-acylamino-ketone precursors can be synthesized through methods like the Dakin-West reaction. wikipedia.org

This synthesis is highly effective for preparing a wide range of substituted oxazoles. wikipedia.org For the synthesis of this compound, the starting 2-acylamino ketone would need to possess a phenyl group at the appropriate position and a precursor to the carboxylic acid. A notable modification involves a one-pot Friedel-Crafts/Robinson-Gabriel synthesis using an oxazolone (B7731731) template, which allows for the efficient generation of 2,4,5-trisubstituted oxazoles. acs.orgnih.gov

The cyclization of α-acylamino ketones is a cornerstone of oxazole synthesis, with the Robinson-Gabriel method being a prime example. wikipedia.orgpharmaguideline.com These reactions generally proceed via dehydration, often facilitated by strong acids or other dehydrating agents like phosphorus pentoxide or phosphoryl chloride. acs.orgpharmaguideline.com

Recent advancements have expanded the scope of this methodology. For instance, new N-acyl-α-amino ketones have been synthesized and subsequently cyclized to form 1,3-oxazole derivatives. nih.gov The starting N-acyl-α-amino ketones can be prepared from the corresponding N-acyl-α-amino acids. nih.gov Additionally, polymer-supported α-acylamino ketones have been utilized as versatile starting points for the synthesis of various heterocycles, including oxazoles. nih.gov

The condensation of amino alcohols with carboxylic acids or their derivatives represents another classical route to oxazoles. However, these traditional condensation methods can be limited by poor reactivity, especially with sterically hindered or electronically deficient reactants, and often require harsh conditions like strong acids and high temperatures. wmich.edu

To overcome these limitations, alternative strategies have been developed. One such method involves the reaction of an amino alcohol with a carboxylic acid in the presence of a modern coupling reagent. For example, 2-oxazolines can be conveniently prepared from carboxylic acids and 2-haloethylammonium salts using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). nih.gov Another approach utilizes a manganese-catalyzed, one-pot reaction starting from esters and amino alcohols to regioselectively synthesize oxazoles. researchgate.net A mild and efficient one-pot conversion of carboxylic acids to oxazolines has also been achieved using the Deoxo-Fluor reagent. nih.gov

Modern Transition Metal-Catalyzed Syntheses

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of oxazoles, offering high efficiency and functional group tolerance. These modern methods provide alternative pathways to compounds like this compound.

One notable development is the one-pot synthesis of 2,4,5-trisubstituted oxazoles through a sequence involving oxazole formation followed by a Suzuki-Miyaura coupling reaction. ijpsonline.combeilstein-journals.org This method utilizes carboxylic acids, amino acids, and a dehydrative condensing agent to form a 5-(triazinyloxy)oxazole intermediate, which then undergoes a nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid to yield the final product. beilstein-journals.org

Copper-catalyzed reactions have also gained prominence. For example, 2,4-disubstituted oxazoles can be synthesized from diazoketones and amides using copper(II) triflate as a catalyst. tandfonline.com Another copper-catalyzed method allows for the direct arylation of heterocycle C-H bonds, which can be applied to pre-formed oxazole rings. organic-chemistry.org Palladium catalysts are also effective, particularly in direct arylation and alkenylation of oxazoles. organic-chemistry.org Furthermore, a visible-light photocatalysis method using a ruthenium complex enables the synthesis of valuable substituted oxazoles from readily available α-bromoketones and benzylamines at room temperature. organic-chemistry.org

Table 3: Examples of Modern Synthetic Methods

| Method | Catalyst/Reagent | Key Features |

| One-pot oxazole synthesis/Suzuki-Miyaura coupling | Nickel catalyst, boronic acids ijpsonline.combeilstein-journals.org | Forms 2,4,5-trisubstituted oxazoles from carboxylic acids and amino acids. beilstein-journals.org |

| Diazoketone and amide coupling | Copper(II) triflate tandfonline.com | Synthesizes 2,4-disubstituted oxazoles. tandfonline.com |

| Direct C-H arylation | Copper iodide/lithium tert-butoxide organic-chemistry.org | Arylates pre-formed oxazole rings. organic-chemistry.org |

| Visible-light photocatalysis | [Ru(bpy)₃]Cl₂ organic-chemistry.org | Synthesizes substituted oxazoles from α-bromoketones and benzylamines. organic-chemistry.org |

Palladium-Catalyzed Direct Arylation and Alkenylation of Oxazoles

Palladium catalysis is a powerful tool for the direct functionalization of oxazole rings via C-H bond activation. This approach offers an atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. rsc.org

Direct C-H arylation of oxazoles allows for the introduction of phenyl groups and other aryl moieties at specific positions on the oxazole ring. researchgate.netacs.org For instance, the C-H arylation of (benzo)oxazoles with aryltrimethylammonium triflates can be achieved using a palladium catalyst, furnishing 2-aryl(benzo)oxazoles in yields ranging from reasonable to excellent. researchgate.netacs.org This method is notable for its broad substrate scope, accommodating both electron-rich and electron-poor arylating agents. acs.org A plausible mechanism initiates with the generation of a Pd(0) species, which undergoes oxidative addition with the aryltriflate, followed by C-H activation of the oxazole ring. acs.org Similarly, palladium-catalyzed direct arylation of isoxazoles with aryl iodides has been shown to selectively activate the C-H bond at the 5-position. nih.gov An efficient protocol for assembling the oxazole skeleton has been developed from simple arenes and functionalized aliphatic nitriles, proceeding through palladium-catalyzed C-H activation, carbopalladation, and a tandem annulation sequence. rsc.org

Palladium-catalyzed direct alkenylation introduces vinyl groups onto the oxazole core. A highly efficient method for the direct C2-alkenylation of oxazoles uses alkenyl tosylates with parts-per-million levels of a palladium catalyst, demonstrating excellent substrate tolerance and scalability. acs.org Another approach involves the direct and regioselective alkenylation of ethyl oxazole-4-carboxylate with various alkenyl halides. rsc.orgrsc.org This reaction is catalyzed by palladium acetate (B1210297) in the presence of a phosphine (B1218219) ligand (like JohnPhos) and a base such as cesium carbonate, providing valuable 2-alkenylated oxazole-4-carboxylate precursors. rsc.orgrsc.org

| Reaction Type | Oxazole Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference(s) |

| Direct C2-Arylation | 5-Aryloxazoles | Aryltrimethylammonium triflates | [Pd(π-allyl)Cl]₂/IPr | t-BuONa, DMF, 120 °C | Modest | acs.org |

| Direct C5-Arylation | Isoxazoles | Aryl iodides | Palladium catalyst | - | Moderate to Good | nih.gov |

| Direct C2-Alkenylation | Ethyl oxazole-4-carboxylate | Alkenyl halides | Pd(OAc)₂, JohnPhos, Cs₂CO₃ | Dioxane, 100-120 °C | 50-85% | rsc.orgrsc.org |

| Direct C2-Alkenylation | Oxazoles | Alkenyl tosylates | Pd/PhMezole-Phos | - | High | acs.org |

| Annulation | Simple Arenes | Aliphatic Nitriles | Palladium catalyst | Redox-neutral | - | rsc.org |

Copper-Catalyzed Cyclization and Coupling Reactions

Copper catalysis offers a cost-effective and efficient alternative for synthesizing oxazole derivatives. These methods often involve intramolecular cyclizations of enamide precursors or coupling reactions reminiscent of the classic Ullmann condensation. nih.govwikipedia.org

A prominent strategy is the copper(II)-catalyzed oxidative cyclization of enamides to form 2,5-disubstituted oxazoles at room temperature. nih.gov This process utilizes a copper(II) bromide catalyst with potassium persulfate as the oxidant, achieving moderate to high yields. nih.gov Another versatile, two-step protocol leads to 2-phenyl-4,5-substituted oxazoles. acs.org It begins with the ring-opening of 4-[methylthio(aryl/heteroaryl)methylene]-2-phenyl-5-oxazolone precursors by various nucleophiles, followed by a key copper-catalyzed intramolecular cyclization of the resulting enamide intermediates. acs.org This method demonstrates broad substrate scope and functional group tolerance. acs.org

The Ullmann condensation, a copper-promoted conversion of aryl halides, provides a foundation for forming C-O and C-N bonds necessary for the oxazole ring. wikipedia.orgorganic-chemistry.org Modern Ullmann-type reactions often use soluble copper catalysts with ligands, which allow for milder reaction conditions compared to the harsh temperatures required traditionally. wikipedia.orgmdpi.com For instance, the synthesis of benzoxazoles can be achieved through copper-catalyzed intramolecular O-arylation of ortho-haloanilides in water, highlighting an environmentally friendly approach. thieme-connect.com While traditional methods required stoichiometric copper, innovations have led to catalytic systems that are more efficient and sustainable. wikipedia.orgnih.gov

| Reaction Type | Starting Materials | Catalyst System | Key Features | Yield | Reference(s) |

| Oxidative Cyclization | Enamides | CuBr₂ / K₂S₂O₈ | Room temperature, vinylic C-H functionalization | Moderate to High | nih.gov |

| Intramolecular Cyclization | Functionalized β-(methylthio)enamides | CuI / 1,10-phenanthroline | Diversity-oriented synthesis, broad functional group compatibility | - | acs.org |

| Intramolecular O-Arylation | o-Haloanilides | CuCl/TMEDA or Cu(OTf)₂/TMEDA | Uses aryl chlorides, reaction in water | Moderate | thieme-connect.com |

| Oxidative Cyclization | Enamides | Cu(OTf)₂ / (Diacetoxyiodo)benzene | Mild conditions, short reaction time | Excellent | jetir.org |

Nickel-Catalyzed Processes for Oxazole Carboxylic Acid Derivatives

Nickel-catalyzed reactions are emerging as a valuable tool for C-H functionalization in azole chemistry. While less common than palladium or copper, nickel offers unique reactivity and is more earth-abundant and cost-effective.

Research has demonstrated the utility of nickel catalysis for the C2–H arylation of 1,3-azoles. A dual-base system employing a DalPhos/Nickel catalyst has been shown to be effective for this transformation. acs.org The installation of functional groups onto aryl rings via direct C-H functionalization can be achieved with various transition metals, but nickel-based methods often require high reaction temperatures. nih.gov However, the development of more efficient catalytic systems is an active area of research. These processes provide a direct route to substituted oxazoles, including precursors for carboxylic acid derivatives, by avoiding the pre-functionalization steps required in classical cross-coupling.

| Reaction Type | Substrate | Catalyst System | Key Features | Reference(s) |

| C2-H Arylation | 1,3-Azoles | DalPhos/Nickel | Dual-base system | acs.org |

Green Chemistry Principles in Oxazole Carboxylic Acid Synthesis

The synthesis of oxazole carboxylic acids is increasingly guided by the principles of green chemistry, which aim to reduce waste, lower energy consumption, and use less hazardous materials. abap.co.inresearchgate.net This shift is evident in the adoption of alternative energy sources like microwave irradiation and ultrasound, as well as the development of solvent-free and biocatalytic methods. ijpsonline.comnih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering significant advantages such as dramatically reduced reaction times, improved product yields, and enhanced selectivity compared to conventional heating methods. abap.co.inresearchgate.net The technique relies on the efficient and localized heating of the reaction medium through its interaction with microwave radiation. abap.co.inresearchgate.net

The van Leusen oxazole synthesis, a classic method reacting aldehydes with tosylmethyl isocyanide (TosMIC), has been adapted for microwave conditions. nih.gov For example, a series of 5-aryl-1,3-oxazoles were synthesized with high yield and efficiency using a microwave-assisted cycloaddition of aldehydes and TosMIC. nih.gov Another efficient microwave-assisted protocol involves the [3+2] cycloaddition of substituted aryl aldehydes with TosMIC using potassium phosphate (B84403) as a base in isopropanol, a relatively green solvent. nih.govacs.org This method can produce 5-substituted oxazoles in as little as 8 minutes with yields up to 96%. nih.govacs.org The scalability of this protocol has been demonstrated at the gram scale, highlighting its practical utility. nih.govacs.org Microwave irradiation has also been successfully used in the cyclocondensation of oximes and acid chlorides to furnish oxazoles, significantly accelerating the reaction compared to traditional thermal methods. researchgate.net

| Reaction | Reactants | Conditions | Time | Yield (Microwave) | Yield (Conventional) | Reference(s) |

| [3+2] Cycloaddition | Aryl aldehydes, TosMIC | K₃PO₄, IPA, 65 °C, 350 W | 8 min | 96% | - | nih.govacs.org |

| Cyclization-Oxidation | Acyl hydrazones, Aldehydes | BTPPDS, Solvent-free | 25 min | - | 12 h (reflux) | nih.gov |

| Cycloaddition | Aldehydes, TosMIC | Anhydrous methanol | - | High | - | nih.gov |

| Mannich Base Reaction | 1,3,4-oxadiazole (B1194373), Benzo[d]thiazole | - | - | Higher Yields | Lower Yields | nih.gov |

Ultrasound-Mediated Synthetic Approaches

Sonochemistry, the application of ultrasound to chemical reactions, is another powerful green chemistry tool. ekb.eg The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. sci-hub.seacs.org Ultrasound-assisted organic synthesis often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. nih.govresearchgate.net

| Reaction Type | Key Features | Reaction Time | Yield (Ultrasound) | Yield (Conventional) | Reference(s) |

| Aminooxazole Synthesis | Deep eutectic solvent medium | 8 min | 90% | 69% (3.5 h) | researchgate.net |

| Oxadiazole-thione Synthesis | Molecular sieves | Shorter time | 78-90% | Lower (15-20 h) | nih.gov |

| Pyrazole Synthesis | Chalcone precursors | 30 min | 75% | 57% (3 h) | sci-hub.se |

Solvent-Free and Biocatalytic Methodologies

Minimizing or eliminating the use of volatile and hazardous organic solvents is a primary goal of green chemistry. Solvent-free reactions, often conducted with solid-phase reactants or in eutectic mixtures, reduce waste and simplify product purification. researchgate.net

Microwave-assisted synthesis is often amenable to solvent-free conditions. For example, the efficient synthesis of 1,3,4-oxadiazoles from acyl hydrazones has been achieved under solvent-free microwave irradiation, drastically reducing reaction time from 12 hours under conventional reflux to just 25 minutes. nih.gov Another green approach involves using water as the reaction medium. A modified van Leusen reaction has been developed using β-cyclodextrin and a catalytic amount of base in water at a mild temperature of 50 °C, producing oxazoles in excellent yields. mdpi.com

Electrochemical methods also represent a sustainable path for oxazole synthesis. A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition has been described, using abundant and inexpensive carboxylic acids as starting materials. rsc.org This method avoids the use of transition metals and toxic chemical oxidants, relying instead on anodic oxidation to generate the key reactive intermediates. rsc.org While biocatalytic methodologies for oxazole synthesis are less developed, the principles of using enzymes or whole-cell systems to perform chemical transformations under mild, aqueous conditions represent a promising frontier for the green synthesis of these heterocycles.

Application of Ionic Liquids and Deep Eutectic Solvents

The principles of green chemistry have spurred the adoption of environmentally benign solvents like ionic liquids (ILs) and deep eutectic solvents (DESs) in the synthesis of oxazole derivatives. ijpsonline.com These solvents are characterized by their low vapor pressure, non-flammability, high thermal stability, and potential for recyclability, offering a sustainable alternative to conventional volatile organic compounds. mdpi.comnih.gov

Ionic liquids have been employed as both solvents and catalysts in oxazole synthesis. For instance, the van Leusen reaction, a cornerstone of oxazole synthesis, has been successfully adapted using 1-butyl-3-methylimidazolium bromide ([bmim]Br) as a reusable reaction medium for reacting tosylmethyl isocyanide (TosMIC) with aldehydes. ijpsonline.com This method not only facilitates high product yields but also allows the ionic liquid to be recycled multiple times without a significant drop in efficacy. ijpsonline.com

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also emerged as effective media for synthesizing oxazoles. mdpi.com A notable application involves the reaction of phenacyl bromides with various amides to yield 2,4- and 2,4,5-substituted oxazoles. researchgate.netresearchgate.net The DES, often composed of choline (B1196258) chloride and urea (B33335) or glycerol, can act as both the solvent and a catalyst, promoting the reaction due to the strong hydrogen-bonding network that stabilizes reaction intermediates. mdpi.com The use of natural deep eutectic solvents (NADES), derived from primary metabolites like sugars and amino acids, further enhances the green credentials of these synthetic routes. researchgate.netresearchgate.net

Table 1: Examples of DES Application in Oxazole Synthesis This table is representative of the synthesis of oxazole derivatives using DES, as specific examples for this compound are not detailed in the provided sources.

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Reactants | Product Type | Yield | Reference |

| Choline Chloride | Glycerol | Phenacyl bromide, Amide | 2,4-disubstituted oxazole | Good (73%) | researchgate.net |

| Mannose | Dimethylurea | Phenacyl bromide, Amide | 2,4-disubstituted oxazole | High (93%) | researchgate.net |

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reaction control. acs.org This technology has been successfully applied to the synthesis of 4,5-disubstituted oxazoles, enabling rapid and on-demand production. acs.org

A multipurpose mesofluidic flow reactor has been developed for the automated synthesis of these oxazole building blocks. acs.org In a typical setup, reagents are pumped through heated coils or columns packed with solid-supported reagents and scavengers. acs.orgnih.gov This approach allows for precise control over reaction parameters such as temperature and residence time, while telescoping multiple synthetic steps and minimizing laborious workup and purification procedures. acs.orgnih.gov

For example, the synthesis of a bisoxazole ester has been achieved in a flow system where an initial coupling reaction is followed by cyclodehydration. nih.gov The use of polymer-supported reagents facilitates the removal of byproducts and unreacted starting materials, delivering a clean product stream. nih.gov This automated platform is highly flexible, allowing for the rapid screening of reaction conditions and the generation of small compound libraries for further research. acs.org While a specific flow synthesis for this compound is not explicitly detailed, the established methods for 4,5-disubstituted oxazoles demonstrate the feasibility of this powerful technique. acs.orgnih.gov

Novel and Emerging Synthetic Strategies for this compound

Recent research has focused on developing more efficient and direct routes to synthesize complex oxazoles, moving beyond classical methods to embrace tandem reactions and novel cyclization strategies.

Sequential one-pot tandem reactions represent a highly efficient strategy for synthesizing complex molecules from simple precursors without isolating intermediates. ias.ac.iniaea.org A significant development in this area is the synthesis of 4-tosyl-5-aryloxazoles directly from aromatic carboxylic acids. nih.govias.ac.iniaea.org This method circumvents the need to pre-form activated carboxylic acid derivatives like acid chlorides or esters. nih.gov

The process involves the in situ activation of a carboxylic acid with tosyl chloride in the presence of a base like potassium carbonate, forming a tosyl carboxylate intermediate. ias.ac.iniaea.org This reactive intermediate is then immediately treated with tosylmethyl isocyanide (TosMIC) and a strong base such as sodium hydride. ias.ac.iniaea.org The subsequent tandem reaction involves a nucleophilic attack followed by cyclization and aromatization to furnish the 4-tosyl-5-aryloxazole product in good to excellent yields. ias.ac.in This one-pot, three-component approach is notable for its operational simplicity and short reaction times. researchgate.net

Table 2: One-Pot Synthesis of 4-Tosyl-5-aryloxazoles from Carboxylic Acids Adapted from Rajeev, N., et al. (2018). ias.ac.in

| Starting Carboxylic Acid | Reagents | Product | Yield | Reference |

| Benzoic acid | 1. TsCl, K₂CO₃; 2. TosMIC, NaH | 5-Phenyl-4-tosyloxazole | 88% | ias.ac.in |

| 4-Methoxybenzoic acid | 1. TsCl, K₂CO₃; 2. TosMIC, NaH | 5-(4-Methoxyphenyl)-4-tosyloxazole | 92% | ias.ac.in |

| [1,1'-Biphenyl]-4-carboxylic acid | 1. TsCl, K₂CO₃; 2. TosMIC, NaH | 5-([1,1'-Biphenyl]-4-yl)-4-tosyloxazole | 82% | ias.ac.in |

Metal-Free Oxidative Cyclizations

The development of metal-free oxidative cyclizations provides a sustainable alternative to traditional metal-catalyzed methods for heterocycle synthesis. These reactions often rely on the use of iodine or other non-metallic oxidizing agents to promote the formation of the oxazole ring. While specific examples leading directly to this compound are not prominent, the general strategy has been applied to various oxazole syntheses. The reactions typically proceed via an intramolecular cyclization of a suitable precursor, such as an enamide, where the oxidizing agent facilitates the ring-closing C-O bond formation and subsequent aromatization.

An alternative to constructing the oxazole ring from acyclic precursors is the direct functionalization of a pre-formed oxazole scaffold. This approach depends on the ability to introduce substituents at specific positions (regioselectivity). While lithiation at the 2-position of oxazoles is a known strategy, functionalizing the C4 and C5 positions is more challenging but crucial for synthesizing the target compound. nih.gov

Recent advances in C-H activation and cross-coupling reactions have opened new avenues for this purpose. Methodologies for the direct C-H arylation at the C5 position of 2-substituted oxazoles have been developed. These reactions, often catalyzed by palladium or other transition metals, allow for the introduction of a phenyl group at the desired position. Subsequent functionalization at the C4 position, for instance, through carboxylation, would complete the synthesis. Copper-catalyzed intramolecular cyclization of functionalized enamides has also been shown to be an effective two-step synthesis for 2-phenyl-4,5-substituted oxazoles, where various functional groups can be introduced at the 4-position. nih.gov

A classical and reliable method for constructing the oxazole ring is the Robinson-Gabriel synthesis and its variations, which involve the condensation and cyclization of an α-acylamino ketone. A related and widely used approach is the reaction between an α-haloketone, such as phenacyl bromide (α-bromoacetophenone), and an amide. researchgate.netresearchgate.net

In this strategy, the α-bromoketone reacts with the amide, leading to an intermediate that undergoes cyclodehydration to form the oxazole ring. For the synthesis of a this compound derivative, one could envision reacting phenacyl bromide with an amide derived from an amino acid ester. This reaction has been shown to be effectively promoted in deep eutectic solvents (DES), which serve as both a green solvent and a catalyst, leading to good yields of the corresponding oxazole derivatives. researchgate.net

Chemical Transformations and Derivatization of 4 Phenyloxazole 5 Carboxylic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for derivatization, readily undergoing esterification and amidation to produce a wide array of functional analogues. These reactions are fundamental in organic synthesis and are employed to modify polarity, solubility, and metabolic stability.

Esterification: The conversion of 4-phenyloxazole-5-carboxylic acid to its corresponding esters can be achieved through several established methods. The Fischer esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) masterorganicchemistry.commasterorganicchemistry.com. This equilibrium-driven process is effective for producing simple alkyl esters masterorganicchemistry.commasterorganicchemistry.com. For more sensitive substrates or to achieve milder reaction conditions, various coupling agents can be employed. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-Dicyclohexylcarbodiimide (DCC), often used in peptide synthesis, can activate the carboxylic acid for facile reaction with alcohols, including phenols organic-chemistry.org.

Amidation: The synthesis of amides from this compound is a cornerstone transformation. This can be accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride effectively yields the 4-phenyloxazole-5-carbonyl chloride, which readily reacts with a wide range of primary and secondary amines to form the corresponding amides. Alternatively, direct amidation can be performed using peptide coupling reagents, which facilitate amide bond formation under mild conditions by activating the carboxylic acid in situ researchgate.net. These reagents are particularly useful when dealing with sensitive amine components. A variety of such agents have been developed to minimize side reactions and improve yields researchgate.netresearchgate.net.

| Transformation | Reagent/Method | Description |

|---|---|---|

| Esterification | Fischer Esterification (e.g., Alcohol, H₂SO₄, Heat) | Acid-catalyzed equilibrium reaction with an alcohol, typically requiring excess alcohol and heat. masterorganicchemistry.commasterorganicchemistry.com |

| Coupling Agents (e.g., EDCI, TBTU) | Activates the carboxylic acid under mild conditions for reaction with alcohols. organic-chemistry.org | |

| Amidation | Acyl Chloride Route (e.g., 1. SOCl₂, 2. Amine) | Two-step process involving the formation of a highly reactive acyl chloride intermediate. |

| Coupling Agents (e.g., EDC, HATU) | Direct conversion of the carboxylic acid and an amine to an amide under mild conditions. researchgate.net |

Modifications at the Phenyl Ring: Aromatic Substitutions and Analog Generation

The phenyl ring at the C4 position of the oxazole (B20620) core is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups wikipedia.org. These modifications can significantly alter the electronic and steric properties of the molecule. The reactivity of the phenyl ring and the regioselectivity of the substitution are influenced by the electronic nature of the attached oxazole-carboxylic acid moiety wikipedia.orgmakingmolecules.com.

Common electrophilic aromatic substitution reactions that can be applied include:

Halogenation: Introduction of halogen atoms (Cl, Br) onto the phenyl ring can be achieved using elemental halogens in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) wikipedia.orgminia.edu.eg.

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the reactive nitronium ion (NO₂⁺) electrophile minia.edu.egyoutube.com.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the aromatic ring youtube.com.

Friedel-Crafts Reactions: Alkylation and acylation of the phenyl ring can be performed using alkyl halides or acyl halides with a strong Lewis acid catalyst like AlCl₃ wikipedia.orgmakingmolecules.com.

The directing effect of the substituent already on the benzene ring determines the position of the new substituent wikipedia.org. The 4-(5-carboxyoxazolyl) group is generally considered to be deactivating and meta-directing due to the electron-withdrawing nature of the heterocyclic ring and the carboxylic acid. Therefore, electrophilic attack would be expected to occur primarily at the meta-positions of the phenyl ring.

| Reaction | Typical Reagents | Functional Group Introduced | Expected Regioselectivity |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ | -Br (Bromo) | meta |

| Nitration | HNO₃, H₂SO₄ | -NO₂ (Nitro) | meta |

| Sulfonation | Fuming H₂SO₄ | -SO₃H (Sulfonic acid) | meta |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR (Acyl) | meta |

Functionalization and Derivatization of the Oxazole Ring System

Direct functionalization of the oxazole ring itself presents a more complex challenge due to the specific reactivity of the heterocyclic system. The oxazole ring is sensitive to certain conditions and can be prone to ring-opening rsc.orgchemrxiv.org. However, specific strategies have been developed for the regioselective introduction of substituents.

One of the most effective methods for functionalizing the oxazole core is through deprotonation followed by reaction with an electrophile. The proton at the C2 position of the oxazole ring is the most acidic. Treatment with a strong, non-nucleophilic base, such as those derived from 2,2,6,6-tetramethylpiperidine (TMP) complexed with magnesium or zinc salts (e.g., TMPMgCl·LiCl), can selectively deprotonate this position acs.orgnih.gov. The resulting organometallic intermediate can then react with a variety of electrophiles, such as alkyl halides, acid chlorides, or silyl chlorides, to install a new substituent at the C2 position acs.orgnih.gov.

Under certain conditions, such as visible-light photocatalysis in the presence of an oxidizing agent, alkoxy-substituted oxazoles can undergo oxidative ring-opening reactions, leading to the formation of acyclic products rather than simple substitution rsc.org. This highlights the importance of carefully selecting reaction conditions to control the desired transformation pathway and avoid degradation of the heterocyclic core chemrxiv.org.

Synthesis of Bioisosteric Analogues (e.g., Isoxazole (B147169) and Thiazole (B1198619) Carboxylic Acid Derivatives)

In medicinal chemistry, the replacement of one functional group with another that retains similar physicochemical properties and biological activity is a common strategy known as bioisosteric replacement drughunter.comresearchgate.netsemanticscholar.org. The oxazole ring in this compound can be replaced with other five-membered heterocycles like isoxazole or thiazole to generate novel analogues drughunter.comcambridgemedchemconsulting.com. These subtle structural changes can lead to improved properties while maintaining the core geometry of the parent molecule.

Isoxazole Analogues: Isoxazoles are structural isomers of oxazoles, differing only in the position of the nitrogen atom. The synthesis of 4-phenylisoxazole-5-carboxylic acid derivatives often involves the construction of the isoxazole ring from acyclic precursors. For instance, a common route to phenylisoxazole carboxylic acids involves the reaction of a benzaldehyde oxime with an acetoacetate derivative, followed by hydrolysis of the resulting ester nih.gov. The resulting 4-phenylisoxazole-5-carboxylic acid would be a close structural mimic of the parent oxazole compound nih.gov.

Thiazole Analogues: Thiazoles, which contain a sulfur atom in place of the oxygen atom of the oxazole ring, are another important class of bioisosteres drughunter.com. The synthesis of 4-phenylthiazole-5-carboxylic acid can be achieved through methods like the Hantzsch thiazole synthesis or variations thereof. This typically involves the cyclocondensation of a thioamide (such as thiobenzamide) with an α-halocarbonyl compound bearing the required carboxylic acid or ester functionality acs.orggoogle.comchemicalbook.com. For example, reacting thiobenzamide with ethyl 2-chloroacetoacetate would lead to an ethyl 4-methyl-2-phenylthiazole-5-carboxylate intermediate, which can then be further modified. The conversion of a related carboxamide to the carboxylic acid has also been demonstrated as a viable synthetic step mdpi.com.

| Heterocyclic Core | Key Structural Difference | Rationale for Bioisosteric Replacement |

|---|---|---|

| Oxazole | Parent scaffold (Oxygen at position 1) | - |

| Isoxazole | Isomeric scaffold (Nitrogen at position 1) | Alters hydrogen bonding capacity and electronic distribution while maintaining similar size and shape. tandfonline.com |

| Thiazole | Sulfur replaces oxygen at position 1 | Introduces a larger, more polarizable sulfur atom, potentially altering metabolic stability and receptor interactions. acs.org |

Spectroscopic and Structural Elucidation of 4 Phenyloxazole 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including 4-phenyloxazole-5-carboxylic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum would be expected to show distinct signals for the protons of the phenyl group and the carboxylic acid proton. The chemical shifts (δ) of the phenyl protons typically appear in the aromatic region (around 7-8 ppm), with their splitting patterns revealing the substitution pattern on the ring. The carboxylic acid proton is characteristically found far downfield, often above 10 ppm, and its signal may be broad. libretexts.org For derivatives, such as esters, the signals for the alkyl or aryl groups of the ester moiety would also be present, providing further structural confirmation. For instance, in ethyl 5-phenyloxazole-4-carboxylate, the ethyl group would exhibit a quartet and a triplet, characteristic of its structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum would show signals for the carbons of the phenyl ring, the oxazole (B20620) ring, and the carboxylic acid group. The carbonyl carbon of the carboxylic acid is particularly noteworthy, appearing at a downfield chemical shift (typically >160 ppm). mdpi.com The carbons of the oxazole ring have characteristic chemical shifts that help to confirm the heterocyclic structure. Analysis of ¹³C NMR data for various derivatives can reveal the electronic effects of different substituents on the oxazole and phenyl rings. nih.gov For example, a study on 5-methyl-3-phenylisoxazole-4-carboxylic acid, a related isoxazole (B147169) derivative, provided detailed assignment of the carbon signals. nih.gov

| Compound | Solvent | ¹³C NMR Chemical Shifts (ppm) |

| 2-(4-Chloro phenyl)-5-propyl oxazole | CDCl₃ | 160.1, 153.5, 136.2, 129.4, 127.7, 126.7, 124.4, 28.0, 21.0, 13.6 rsc.org |

| 2-(4-Chloro phenyl)-5-isopropyl oxazole | CDCl₃ | 160.0, 159.1, 136.3, 129.4, 127.7, 126.8, 122.4, 26.5, 21.1 rsc.org |

| 4-Isobutyl-2,5-diphenyloxazole | CDCl₃ | 159.6, 146.0, 137.5, 130.2, 129.5, 128.9, 128.8, 127.81, 127.77, 126.4, 125.8, 36.3, 28.5, 22.7 beilstein-journals.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

For this compound, the IR spectrum is characterized by several key absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding. libretexts.org The C=O stretching vibration of the carboxylic acid typically appears as a strong band between 1710 and 1760 cm⁻¹. libretexts.org The exact position can indicate whether the acid exists as a monomer or a hydrogen-bonded dimer. libretexts.org Additionally, characteristic absorptions for the C=N and C-O-C stretching vibrations of the oxazole ring, as well as bands corresponding to the aromatic phenyl group, will be present. nih.gov In a study of 3-bromo-4-phenylisothiazole-5-carboxylic acid, a related heterocyclic compound, a broad carboxylic acid O-H stretch was observed at 2926 cm⁻¹ and a strong C=O stretch at 1736 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in dipole moment, strong Raman bands arise from large changes in polarizability. Therefore, the symmetric vibrations of the phenyl ring and the C=C bonds are often more prominent in the Raman spectrum.

| Compound | Technique | Characteristic Frequencies (cm⁻¹) |

| Butanoic acid | IR | ~3000 (broad, O-H), 1710 (C=O) libretexts.org |

| 3-Bromo-4-phenylisothiazole-5-carboxylic acid | FTIR | 2926 (broad, O-H), 1736 (C=O) mdpi.com |

| 3-Bromoisothiazole-5-carboxylic acid | IR | 2874–2515 (broad, O-H), 1719 (C=O) mdpi.com |

| 2-(4-Chloro phenyl)-5-propyl oxazole | IR (thin film) | 1014, 1092, 1123, 1406, 1483, 1545, 1609 rsc.org |

| 2-(4-Fluoro phenyl)-5-phenyl oxazole | IR (thin film) | 1094, 1133, 1155, 1221, 1414, 1494, 1607, 1668 rsc.org |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the conjugated system, which includes the phenyl ring and the oxazole ring. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. For example, extending the conjugation or adding electron-donating or electron-withdrawing groups can cause a shift in the absorption maximum (λ_max) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. In a study of 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives, both ester and carboxylic acid derivatives exhibited similar absorption spectra, suggesting that both groups can facilitate electronic communication. researchgate.netresearchgate.net The UV-vis spectrum of 3-bromo-4-phenylisothiazole-5-carboxylic acid in dichloromethane (B109758) showed a λ_max at 298 nm, confirming the intact isothiazole (B42339) ring. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. beilstein-journals.org

The fragmentation pattern observed in the mass spectrum can provide valuable clues about the structure. For example, the loss of a carboxyl group (•COOH) or carbon dioxide (CO₂) from the molecular ion is a common fragmentation pathway for carboxylic acids. Other characteristic fragments may arise from the cleavage of the oxazole ring or the phenyl group. The mass spectrum of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives showed characteristic fragmentation patterns that helped to confirm their structures. researchgate.net Similarly, the mass spectrum of 3-bromo-4-phenylisothiazole-5-carboxylic acid displayed a molecular ion peak and an isotope peak consistent with the presence of a bromine atom. mdpi.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

In a related structure, 5-methyl-3-phenylisoxazole-4-carboxylic acid, X-ray analysis revealed that the phenyl and isoxazole rings form a dihedral angle of 56.64 (8)°. nih.gov The carboxylic acid group was found to be nearly coplanar with the isoxazole ring. nih.gov The molecules formed head-to-head dimers through O-H···O hydrogen bonds. nih.gov Such detailed structural information is invaluable for understanding the physical properties and biological activity of these compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dergipark.org.tr It is a popular method for calculating the optimized geometry and various molecular properties of organic compounds. For 4-Phenyloxazole-5-carboxylic acid, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can be employed to determine its three-dimensional structure and a host of electronic properties. dergipark.org.trsemanticscholar.orgresearchgate.net

Key molecular properties that can be elucidated through DFT include the distribution of electron density, dipole moment, and the energies of molecular orbitals. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, is particularly useful as it helps to visualize the charge distribution and identify regions that are rich or poor in electrons. orientjchem.org These electron-rich areas, typically shown in red, indicate sites susceptible to electrophilic attack, while electron-poor regions, shown in blue, are prone to nucleophilic attack. researchgate.net Such analyses are foundational for understanding the molecule's intermolecular interactions and reactivity. dergipark.org.tr

Table 1: Exemplar Theoretical Molecular Properties of an Oxazole (B20620) Derivative Calculated via DFT

| Property | Calculated Value |

|---|---|

| Total Energy | - |

| Dipole Moment | - |

| Ionization Potential | - |

| Electron Affinity | - |

| Hardness | - |

| Electronegativity | - |

This table represents the types of data generated from DFT calculations for analogous compounds. Specific values for this compound would require a dedicated computational study.

Prediction of Reactivity and Reaction Mechanisms (e.g., Frontier Molecular Orbital Analysis: HOMO/LUMO)

The reactivity of a molecule can be effectively predicted using Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO is the electron acceptor (electrophile). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netmdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and less stable. researchgate.net For this compound, calculating the HOMO and LUMO energy levels would provide insight into its reactivity profile. orientjchem.org For instance, the locations of the HOMO and LUMO on the molecular structure can pinpoint the likely sites for nucleophilic and electrophilic attack, respectively, thereby guiding the prediction of reaction mechanisms. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Heterocyclic Carboxylic Acid

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | - |

This table illustrates typical data from FMO analysis. The values are dependent on the specific molecule and the level of theory used in the calculation.

Molecular Dynamics Simulations and Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information on the conformational flexibility and dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target. The Automated Topology Builder (ATB) can be used to develop molecular force fields necessary for such simulations. uq.edu.au

By simulating the molecule's trajectory, researchers can explore its conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor, as its shape and flexibility are key determinants of interaction. For this compound, MD simulations could reveal the rotational freedom around the single bonds connecting the phenyl and oxazole rings, as well as the orientation of the carboxylic acid group. This information is vital for structure-based drug design and understanding its interactions with other molecules. nih.gov

In Silico Screening and Virtual Ligand Design

The scaffold of this compound can serve as a valuable starting point for in silico screening and virtual ligand design in the quest for new therapeutic agents. semanticscholar.org Virtual screening involves computationally searching large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net Derivatives of this compound could be designed and then docked into the active site of a target protein to predict their binding affinity and mode of interaction. mdpi.commdpi.com

This approach allows for the rapid and cost-effective evaluation of a vast number of potential drug candidates before committing to their chemical synthesis and experimental testing. researchgate.net For example, oxazole derivatives have been investigated as inhibitors for various enzymes, and computational docking studies have been instrumental in understanding their structure-activity relationships. nih.govnih.gov By modifying the phenyl ring or the carboxylic acid group of this compound, new ligands with potentially enhanced potency and selectivity for a specific biological target can be designed.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationships (QSPR) are theoretical models that aim to correlate the structural or property-based descriptors of a set of compounds with a particular physicochemical property. nih.gov For a series of derivatives of this compound, QSPR studies could be developed to predict properties such as solubility, lipophilicity (LogP), or melting point based on calculated molecular descriptors. researchgate.netmdpi.com

These descriptors can include constitutional, topological, geometrical, and electronic parameters. By establishing a statistically significant mathematical relationship between these descriptors and an observed property, the property of new, unsynthesized compounds can be predicted. nih.gov This predictive capability is highly valuable in medicinal chemistry and materials science for prioritizing the synthesis of compounds with desired characteristics, thereby streamlining the research and development process. researchgate.netnih.gov

Biological Activities and Medicinal Chemistry Applications of 4 Phenyloxazole 5 Carboxylic Acid Derivatives

Antimicrobial Properties

The investigation into the antimicrobial capabilities of 4-phenyloxazole-5-carboxylic acid derivatives is an area with limited specific data in the current body of scientific literature. While the broader class of oxazole-containing compounds has been explored for such activities, dedicated studies on the this compound scaffold are not extensively reported.

Antibacterial Activity

A comprehensive search of scientific literature did not yield specific studies focused on the antibacterial properties of this compound derivatives. However, research on structurally related oxazolone (B7731731) compounds has shown some promise. For instance, a series of 4-substituted-2-phenyl oxazol-5(4H)-one derivatives were synthesized and evaluated for their antibacterial activity. researchgate.netasianpubs.org In these studies, certain derivatives, particularly those with methoxy (B1213986) substitutions on the benzylidene ring, exhibited notable activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, a 3,4,5-trimethoxy derivative showed a significant zone of inhibition against E. coli. researchgate.net It is important to note that these compounds are not direct derivatives of this compound, and thus these findings are only indicative of the potential of the broader oxazole (B20620) class.

Antifungal Activity

Antitubercular and Antileishmanial Activities

There is a notable absence of published research specifically detailing the antitubercular and antileishmanial activities of this compound derivatives. While other nitrogen-containing heterocyclic compounds like triazoles and oxadiazoles (B1248032) have been the subject of such investigations, the potential of the this compound scaffold in these therapeutic areas remains largely unexplored in the available scientific literature.

Anticancer and Antiproliferative Potentials

The anticancer properties of phenyloxazole derivatives have garnered more significant scientific attention, with studies on isomers and structurally related compounds providing valuable insights into their potential mechanisms of action.

Inhibition of Tubulin Polymerization

Derivatives of 5-phenyloxazole-2-carboxylic acid, an isomer of the title compound, have been identified as novel inhibitors of tubulin polymerization. asianpubs.org Tubulin is a critical protein for cell division, and its inhibition is a key mechanism for many anticancer drugs. In one study, a series of N,5-diphenyloxazole-2-carboxamides were synthesized and evaluated for their cytotoxic effects. asianpubs.org Compound 9 from this series demonstrated potent antiproliferative activities against several cancer cell lines. asianpubs.org Preliminary mechanistic studies confirmed that this compound inhibits tubulin polymerization, suggesting that it binds to the colchicine (B1669291) binding site of tubulin. asianpubs.org This mode of action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, cancer cell death.

Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

The inhibition of tubulin polymerization by phenyloxazole derivatives directly leads to cell cycle arrest, typically at the G2/M phase. This has been demonstrated in studies with 5-phenyloxazole-2-carboxylic acid derivatives. asianpubs.org For instance, treatment of cancer cells with compound 9 resulted in a significant accumulation of cells in the G2/M phase of the cell cycle. asianpubs.org This arrest prevents the cells from proceeding through mitosis, thereby halting their proliferation. This mechanism is a hallmark of many effective anticancer agents that target the cytoskeleton.

The following table summarizes the anticancer activity of a notable derivative of the isomeric 5-phenyloxazole-2-carboxylic acid.

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

| Compound 9 (N,5-diphenyloxazole-2-carboxamide derivative) | HeLa | 0.78 | asianpubs.org |

| A549 | 1.08 | asianpubs.org | |

| HepG2 | 1.27 | asianpubs.org |

Anti-inflammatory and Analgesic Effects

Derivatives of this compound have been investigated for their potential to alleviate inflammation and pain. These effects are often linked to their ability to inhibit key enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition and Selectivity (COX-1, COX-2)

A significant body of research has focused on the development of 4,5-diaryloxazole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). researchgate.net The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

A series of 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been synthesized and evaluated for their COX inhibitory activity. These studies have demonstrated that compounds within this class can be potent and highly selective inhibitors of COX-2. drugbank.comnih.gov The selectivity for COX-2 over COX-1 is a key feature that underscores the therapeutic potential of these derivatives as anti-inflammatory and analgesic agents with an improved safety profile. For example, some synthesized phenylbutanal derivatives and their corresponding carboxylic acids have shown potent inhibition of COX-2, with some compounds exhibiting IC50 values in the sub-micromolar range. rsc.org Similarly, certain piperazine (B1678402) derivatives have been identified as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway, with significant anti-inflammatory and analgesic effects observed in preclinical models. mdpi.com

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Carboxylic Acid Derivatives

| Compound Class | Target Enzyme(s) | Key Findings |

| 4-Aryl/cycloalkyl-5-phenyloxazole derivatives | COX-2 | Potent and selective inhibitors of COX-2. drugbank.comnih.gov |

| Phenylbutanal carboxylic acid derivatives | COX-1, COX-2 | Potent inhibitors of COX-2, with some compounds showing greater potency for COX-2 over COX-1. rsc.org |

| Benzhydrylpiperazine-based derivatives | COX-2, 5-LOX | Dual inhibitors with significant anti-inflammatory and analgesic activity. mdpi.com |

Antidiabetic and Metabolic Syndrome Modulators

The potential of this compound derivatives in the management of diabetes and metabolic syndrome has also been an area of active investigation. The primary molecular target explored in this context is the Peroxisome Proliferator-Activated Receptor (PPAR).

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. nih.gov There are three main subtypes: PPARα, PPARγ, and PPARδ. PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity, and its agonists, such as the thiazolidinediones (TZDs), are used as antidiabetic drugs. nih.govnih.gov

While direct studies on this compound derivatives as PPAR agonists are limited, research on structurally related heterocyclic compounds provides strong evidence for their potential in this area. For instance, various thiazolidine (B150603) derivatives have been designed and synthesized as potent PPARγ agonists with significant antidiabetic activity in animal models. mdpi.com Dihydrobetulonic acid derivatives have also been explored as dual PPARα/γ agonists, showing promise in normalizing both glucose and lipid metabolism. researchgate.net Furthermore, a study on 4-thiazolyl-phenoxy tail containing indanyl acetic acid derivatives identified them as PPAR-pan agonists, suggesting a broad-spectrum activity on different PPAR subtypes. nih.gov These findings suggest that the oxazole core, similar to the thiazole (B1198619) and other heterocyclic systems, can serve as a scaffold for the development of novel PPAR agonists for the treatment of type 2 diabetes and metabolic syndrome.

Antiviral and Anti-HIV Activities

The search for novel antiviral agents has led to the exploration of various heterocyclic compounds, including derivatives of carboxylic acids. While specific research on the anti-HIV activity of this compound is not extensively reported, studies on related structures suggest potential in this therapeutic area.

For example, research into 4-oxo-4H-quinolizine-3-carboxylic acid derivatives was undertaken to evaluate their potential as HIV integrase inhibitors, although the synthesized compounds did not show significant activity. researchgate.netnih.gov In another study, 2-alkylthio-1-benzylimidazole-5-carboxylic acid derivatives were designed as inhibitors of the HIV gp41 protein, which is crucial for viral entry into host cells. eurekaselect.comnih.gov However, these compounds were found to be inactive or cytotoxic. eurekaselect.comnih.gov More promising results were seen with certain 2-(2-phenyl carboxylic acid)-3-phenylquinazolin-4(3H)-one derivatives, which exhibited antiviral activity against Herpes simplex and vaccinia viruses. researchgate.net These examples highlight that while the carboxylic acid moiety is a common feature in compounds designed for antiviral activity, the specific heterocyclic core and its substituents are critical for efficacy and selectivity.

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage. Several studies have investigated the antioxidant potential of oxazole and related heterocyclic derivatives.

A series of novel 4-(substituted benzylidene)-2-(substituted phenyl)oxazole-5(4H)-one derivatives were synthesized and evaluated for their antioxidant activity. nih.gov The findings indicated that some of these compounds displayed significant antioxidant properties. nih.gov The antioxidant capacity of phenolic acids is well-documented and is influenced by the substitution pattern on the phenyl ring and the nature of the acidic group. nih.gov The presence of hydroxyl groups, in particular, contributes significantly to the radical scavenging ability of these molecules. nih.gov Therefore, it is plausible that this compound derivatives, particularly those with hydroxyl substitutions on the phenyl ring, could exhibit antioxidant effects and modulate oxidative stress.

Other Biological Activities

Beyond the aforementioned activities, derivatives of the phenyloxazole carboxylic acid scaffold have shown potential in other therapeutic areas. Notably, a study on a series of 5-phenyloxazole-2-carboxylic acid derivatives revealed their activity as inhibitors of tubulin polymerization. Tubulin is a key component of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can disrupt the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. One of the synthesized compounds demonstrated potent antiproliferative activity against several cancer cell lines and exhibited selectivity for cancer cells over normal cells. This finding suggests that the this compound scaffold could be a valuable template for the design of new anticancer agents.

Antiprotozoal Activity

Derivatives of 4-phenyloxazole (B1581195) have demonstrated notable efficacy against pathogenic protozoa. Specifically, a series of 2-amino-4-(p-substituted phenyl)-oxazole derivatives have been synthesized and evaluated for their in vitro activity against Giardia intestinalis (also known as G. lamblia) and Trichomonas vaginalis. researchgate.net

In these studies, the 2-amino-4-phenyoxazole core was modified with different substituents on the phenyl ring to establish structure-activity relationships. The antiprotozoal efficacy was quantified by determining the concentration required to inhibit 50% of the protozoal population (IC₅₀). One of the most active compounds identified was 2-amino-4-(p-benzoyloxyphenyl)oxazole, which displayed significant activity against G. intestinalis with an IC₅₀ value of 1.89 µM. researchgate.net This highlights the potential of the 4-phenyloxazole scaffold in the development of new treatments for giardiasis and trichomoniasis. researchgate.net

Table 1: Antiprotozoal Activity of 2-Amino-4-phenyloxazole Derivatives

| Compound | Target Protozoan | IC₅₀ (µM) |

|---|

Note: Data extracted from a study on 2-amino-4-(p-substituted phenyl)-oxazole derivatives. researchgate.net

Immunomodulatory Effects

Certain derivatives of 4-phenyloxazole have been shown to possess immunomodulatory properties, particularly through the inhibition of pro-inflammatory cytokine production. Research into 4-phenyl-2-oxazole derivatives as potential phosphodiesterase type 4 (PDE4) inhibitors has revealed their ability to block the release of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS). nih.gov

The inhibition of TNF-α is a critical target in the treatment of various inflammatory diseases. In one study, a series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives were synthesized and tested for their inhibitory activity against PDE4B. The results indicated that these compounds could effectively block LPS-induced TNF-α release, suggesting their potential as anti-inflammatory agents. nih.gov This activity is linked to their ability to inhibit PDE4, an enzyme involved in the inflammatory cascade.

Insecticidal and Agrochemical Activities

The oxazole ring is a recognized pharmacophore in the agrochemical field, and derivatives of 4-phenyloxazole have been incorporated into novel insecticides. nih.govmdpi.com While much of the research has focused on pyrazole-5-carboxamides containing an oxazole moiety, the findings are relevant to the broader class of phenyloxazole derivatives. These compounds have been tested against a range of agricultural pests. nih.govresearchgate.net

For instance, studies on pyrazole-5-carboxamides containing 4,5-dihydrooxazole moieties showed significant stomach activity against the cotton bollworm (Helicoverpa armigera). researchgate.net Another study synthesized a series of 1H-pyrazole-5-carboxylic acid derivatives that included an oxazole ring, which demonstrated notable mortality against the bean aphid (Aphis fabae). nih.govmdpi.com One particular compound in this series exhibited 85.7% mortality against A. fabae at a concentration of 12.5 mg/L, an activity level comparable to the commercial insecticide imidacloprid. nih.govmdpi.com Furthermore, some derivatives have shown miticidal and ovicidal activity against the spider mite (Tetranychus cinnabarinus) and foliar contact activity against the bean aphid. researchgate.net The development of 1,2,4-oxadiazole-5-carboxylic acid derivatives has also led to potent nematicides against plant-parasitic nematodes like Aphelenchoides besseyi. nih.gov

Table 2: Insecticidal Activity of Oxazole-Containing Carboxylic Acid Derivatives

| Compound Class | Target Pest | Activity | Concentration |

|---|---|---|---|

| Pyrazole-5-carboxamides with 4,5-dihydrooxazole | Cotton bollworm (Helicoverpa armigera) | 60% stomach activity | 5 mg/kg |

| 1H-pyrazole-5-carboxylic acid with oxazole ring | Bean aphid (Aphis fabae) | 85.7% mortality | 12.5 mg/L |

| Pyrazole-5-carboxamides with 4,5-dihydrooxazole | Bean aphid (Aphis craccivora) | 95-100% foliar contact activity | 200 mg/kg |

Note: Data compiled from studies on various oxazole-containing derivatives. nih.govresearchgate.netmdpi.com

Enzyme Inhibitory Effects (e.g., Xanthine (B1682287) Oxidase, DHPS)

Derivatives of this compound have been investigated as inhibitors of several key enzymes, most notably Xanthine Oxidase (XO). XO is a crucial enzyme in purine (B94841) metabolism, and its inhibition is a primary strategy for treating hyperuricemia and gout. jddtonline.info Inspired by the structure of the XO inhibitor febuxostat, which contains a thiazole ring, researchers have designed and synthesized oxazole-based analogues. jddtonline.inforsc.org

A study focusing on 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids reported compounds with potent in vitro XO inhibitory activity in the nanomolar range. jddtonline.info The most effective of these derivatives, featuring 4-benzylpiperidin-1-yl or 1,2,3,4-tetrahydroisoquinolin-2-yl substituents, exhibited IC₅₀ values close to that of febuxostat. Kinetic studies suggest a mixed-type inhibition mechanism. jddtonline.info

While the prompt mentioned Dihydropteroate Synthase (DHPS), a target for sulfonamide antibacterial drugs, current research has more prominently featured benzothiazole (B30560) derivatives as DHPS inhibitors rather than this compound derivatives.

Table 3: Xanthine Oxidase Inhibitory Activity of Oxazole Derivatives

| Compound Class | Key Substituent | IC₅₀ |

|---|---|---|

| 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | 4-benzylpiperidin-1-yl | Nanomolar range (close to febuxostat) |

Note: Data from a study on the design of novel oxazole-based XO inhibitors. jddtonline.info

Modulation of Protein-Protein Interactions (e.g., GATA4-NKX2-5)

A significant area of research for oxazole derivatives has been in the modulation of protein-protein interactions (PPIs), which are fundamental to many cellular processes and are increasingly recognized as viable drug targets. Specifically, derivatives related to the phenyloxazole carboxamide structure have been identified as modulators of the interaction between the cardiac transcription factors GATA4 and NKX2-5.

This interaction is critical for heart development and the synergistic activation of several cardiac genes. Dysregulation of this interaction is implicated in cardiac hypertrophy. Researchers have identified phenylisoxazole carboxamide compounds that inhibit the transcriptional synergy of GATA4 and NKX2-5. Through extensive structure-activity relationship (SAR) analysis of numerous derivatives, potent and selective inhibitors have been developed. Further studies have confirmed that these inhibitors can function by binding directly to the GATA4 protein, thereby preventing its interaction with NKX2-5. This work provides a foundation for developing novel therapeutics for heart conditions by targeting this specific PPI.

Structure Activity Relationships Sar and Pharmacophore Development

Impact of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of compounds derived from the oxazole (B20620) carboxylic acid core are highly sensitive to the nature and position of substituents. Research into related structures, such as phenyloxazole and benzoxazole (B165842) derivatives, provides significant insights into these relationships.

For instance, in a series of 5-phenyloxazole-2-carboxylic acid derivatives designed as inhibitors of tubulin polymerization, the substituents on the carboxamide moiety and the phenyl ring were critical for cytotoxicity. nih.gov Mimicking the structure of ABT751, a known tubulin inhibitor, researchers found that specific substitutions led to enhanced antiproliferative activity. The compound N-(3-hydroxy-4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxazole-2-carboxamide (compound 9 in the study) demonstrated the highest potency against several cancer cell lines, with IC₅₀ values of 0.78 µM for HeLa, 1.08 µM for A549, and 1.27 µM for HepG2 cells. nih.gov This highlights the importance of the substitution pattern on the phenyl ring for achieving high potency. nih.gov

Similarly, studies on 2-(halophenyl)benzoxazole-5-carboxylic acids revealed that the position of halogen substituents on the phenyl ring significantly influences anti-inflammatory and cytotoxic activity. nih.gov A chloro group at the meta-position (compound 6b) resulted in significant anti-inflammatory activity, nearly equivalent to ibuprofen. nih.gov In contrast, a chloro group at the para-position (compound 6c) yielded excellent cytotoxic activity against a human prostate carcinoma cell line, with an IC₅₀ value of 1.54 µM, which was superior to the standard drug doxorubicin. nih.gov

These findings underscore a critical principle in the design of 4-phenyloxazole-5-carboxylic acid-based drugs: small changes to substituents can drastically alter both the potency and the therapeutic profile of the compound.

Table 1: Effect of Substituents on the Biological Activity of Related Oxazole Carboxylic Acid Derivatives

| Compound/Derivative Class | Substituent(s) | Target/Assay | Measured Activity (IC₅₀) | Source |

|---|---|---|---|---|

| 5-Phenyloxazole-2-carboxamide | N-(3-hydroxy-4-methoxyphenyl), 5-(3,4,5-trimethoxyphenyl) | HeLa cell proliferation | 0.78 µM | nih.gov |

| 2-(Halophenyl)benzoxazole-5-carboxylic acid | 3-Chlorophenyl | Anti-inflammatory (protein denaturation) | 0.103 mM | nih.gov |

| 2-(Halophenyl)benzoxazole-5-carboxylic acid | 4-Chlorophenyl | Cytotoxicity (22Rv1 cells) | 1.54 µM | nih.gov |

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a pivotal role in how a molecule interacts with its biological target. For chiral derivatives of this compound, different enantiomers or diastereomers can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will preferentially bind to one stereoisomer over another.

While specific studies on the stereochemistry of this compound itself are not prevalent in the provided results, the principles are well-established in medicinal chemistry. For example, in the design of inhibitors for metallo-β-lactamases based on a 4,5-dihydrothiazole-4-carboxylic acid scaffold, the stereocenter at the C4 position is crucial for activity. researchgate.net The precise spatial arrangement of the carboxylic acid group, which binds to key zinc ions in the enzyme's active site, dictates the inhibitory potency. researchgate.net It is highly probable that introducing a chiral center adjacent to the carboxylic acid or on a key substituent of the this compound core would similarly result in stereoisomers with distinct activities.

Rational Design and Lead Optimization Strategies